1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride
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Overview
Description
1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride is a complex organic compound that features a pyrrolidine ring, an oxane (tetrahydropyran) ring, and a sulfonyl fluoride group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
The synthesis of 1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), primary and secondary amines
Major Products:
- Sulfonic acids
- Sulfonamides
- Various substituted derivatives
Scientific Research Applications
1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1-(Oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
Pyrrolidine sulfonamides: These compounds share the pyrrolidine ring and sulfonamide group but lack the oxane ring.
Oxane derivatives: Compounds with the oxane ring but different functional groups.
Sulfonyl fluorides: Compounds with the sulfonyl fluoride group but different ring structures.
Uniqueness: The combination of the pyrrolidine ring, oxane ring, and sulfonyl fluoride group in this compound provides unique chemical properties and biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-(oxane-4-carbonyl)pyrrolidine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4S/c11-17(14,15)9-1-4-12(7-9)10(13)8-2-5-16-6-3-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSKALHEBRRUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)F)C(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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